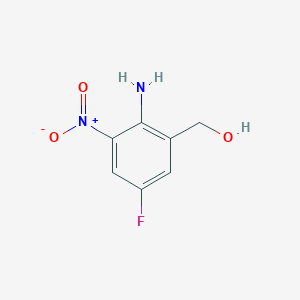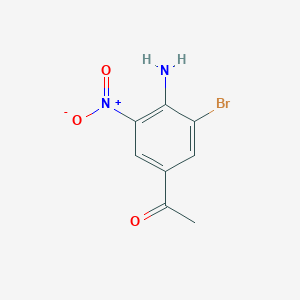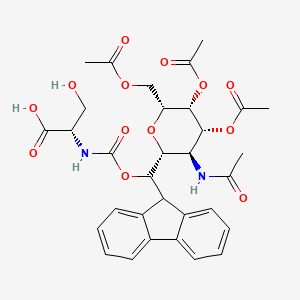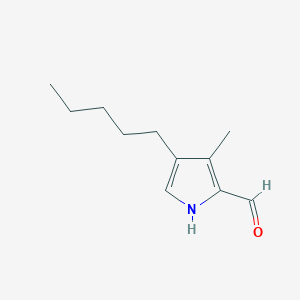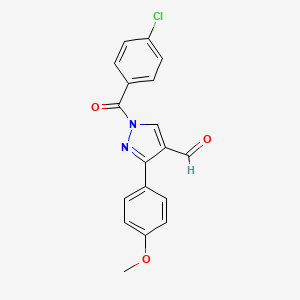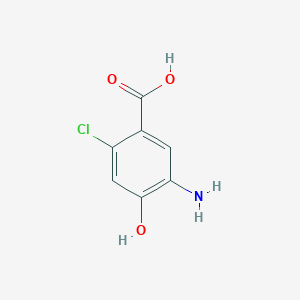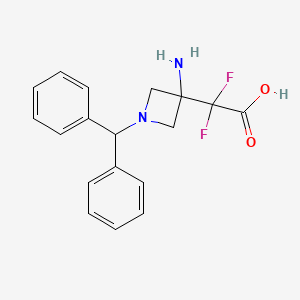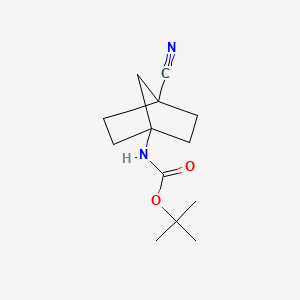![molecular formula C21H18O3 B12863366 Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 4-carboxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The resulting product is then esterified using methanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials and efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing their function . These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Comparison: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the benzyloxy group can significantly influence the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .
Propriétés
Formule moléculaire |
C21H18O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl 4-(2-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Clé InChI |
VHISJVLBHXHKJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


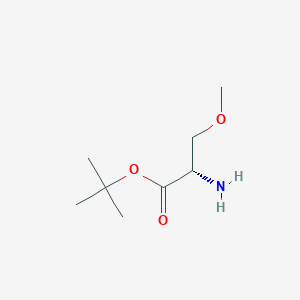
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
